An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)pyridin-2-amine: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-(1H-Imidazol-2-yl)pyridin-2-amine: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 3-(1H-Imidazol-2-yl)pyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the burgeoning class of nitrogen-containing heterocyclic compounds.
Introduction: The Significance of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] This scaffold, a fusion of imidazole and pyridine rings, is a key structural component in numerous therapeutic agents with applications ranging from anxiolytics to anticancer and anti-ulcer treatments.[2][3] The unique electronic and structural features of imidazopyridines allow for diverse interactions with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[4][5] The compound 3-(1H-Imidazol-2-yl)pyridin-2-amine, with its distinct substitution pattern, represents an intriguing yet underexplored member of this chemical class. This guide aims to consolidate the available information on this molecule and provide a forward-looking perspective on its potential.
Chemical Structure and Identification
The fundamental identity of 3-(1H-Imidazol-2-yl)pyridin-2-amine is established by its unique arrangement of atoms and chemical identifiers.
Chemical Structure
The molecular structure of 3-(1H-Imidazol-2-yl)pyridin-2-amine consists of a pyridine ring substituted at the 2-position with an amino group and at the 3-position with a 1H-imidazol-2-yl group.
Caption: Chemical structure of 3-(1H-Imidazol-2-yl)pyridin-2-amine.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 88128-98-7 | [6] |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. While experimental data for 3-(1H-Imidazol-2-yl)pyridin-2-amine is limited, the following table summarizes the available information and predicted values.
| Property | Value | Source/Method |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
The imidazole moiety is amphoteric, capable of acting as both a weak acid and a weak base, with a pKaH of approximately 7.1 for the protonated form.[7] The pyridine ring is basic, and the amino group will also contribute to the overall basicity of the molecule. The presence of multiple nitrogen atoms suggests that the compound will exhibit some degree of polarity and may be soluble in polar organic solvents.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic approach involves the condensation of a suitably substituted aminopyridine with a precursor for the imidazole ring. One common method for the formation of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-haloketone.[2] A variation of this approach could be adapted for the synthesis of the target molecule.
Caption: Proposed synthetic workflow for 3-(1H-Imidazol-2-yl)pyridin-2-amine.
Experimental Protocol (Hypothetical):
A plausible synthesis could involve the reaction of 2,3-diaminopyridine with a glyoxal equivalent. The rationale for this approach is the established reactivity of diamines with dicarbonyl compounds to form imidazole rings.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.1 eq).
-
Reaction Conditions: The reaction mixture would likely be heated to reflux for several hours to facilitate the initial condensation and subsequent cyclization. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The resulting crude product would then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(1H-Imidazol-2-yl)pyridin-2-amine.
Self-Validating System: The identity and purity of the synthesized compound would be rigorously confirmed through a battery of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The expected spectroscopic data would be consistent with the proposed structure.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.
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¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine and imidazole rings. The aromatic protons on the pyridine ring would likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The imidazole protons would also resonate in the aromatic region. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would show signals corresponding to the eight carbon atoms in the molecule. The carbons of the aromatic rings would appear in the range of δ 110-160 ppm.
Potential Biological Activity and Therapeutic Applications
The imidazo[4,5-b]pyridine scaffold, isomeric to the core of the target molecule, has been extensively investigated for its therapeutic potential, particularly in oncology.
Anticancer Potential
Numerous studies have demonstrated the potent antiproliferative activity of imidazo[4,5-b]pyridine derivatives against a variety of human cancer cell lines.[8] Several compounds from this class have been shown to exert their effects through the inhibition of key cellular targets, including protein kinases. For instance, derivatives of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine have been identified as potent and selective allosteric inhibitors of AKT kinases.[9]
The compound ARQ 092, which shares the 3-(imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core, is an orally bioavailable and selective allosteric AKT inhibitor that has shown promise in preclinical studies.[9] Given the structural similarity, it is plausible that 3-(1H-Imidazol-2-yl)pyridin-2-amine could also exhibit inhibitory activity against AKT or other related kinases.
Kinase Inhibition and Signaling Pathways
The AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Allosteric inhibitors of AKT, such as those based on the imidazo[4,5-b]pyridine scaffold, offer a promising therapeutic strategy by targeting the kinase in a manner distinct from traditional ATP-competitive inhibitors.
Caption: Hypothesized mechanism of action via inhibition of the AKT signaling pathway.
Future Directions and Conclusion
3-(1H-Imidazol-2-yl)pyridin-2-amine represents a molecule of significant interest within the broader class of imidazopyridines. While experimental data on this specific compound is currently sparse, the well-documented biological activities of its structural analogs, particularly in the realm of oncology and kinase inhibition, provide a strong rationale for its further investigation.
Future research should focus on the development of a robust and scalable synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation. Detailed characterization of its physicochemical properties will be crucial for formulation and drug delivery studies. Furthermore, screening against a panel of kinases, with a particular focus on the PI3K/AKT/mTOR pathway, could unveil its therapeutic potential. The insights gained from such studies will be invaluable for the design and development of novel imidazopyridine-based therapeutics.
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